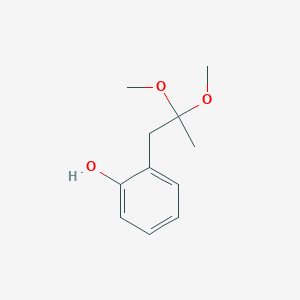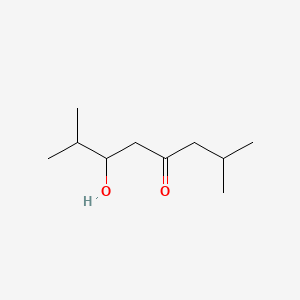
6-Hydroxy-2,7-dimethyloctan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-2,7-dimethyloctan-4-one is an organic compound with the molecular formula C10H20O2. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is characterized by its unique structure, which includes a hydroxyl group (-OH) and a ketone group (C=O) on an octane backbone with two methyl groups at positions 2 and 7 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,7-dimethyloctan-4-one can be achieved through various organic reactions. One common method involves the aldol condensation of 2,7-dimethyl-4-octanone with formaldehyde, followed by reduction and hydrolysis steps. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,7-dimethyl-4-octanone in the presence of a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-2,7-dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydroxyl groups can be substituted using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2,7-Dimethyloctane-4,6-dione or 2,7-dimethyloctanoic acid.
Reduction: 6-Hydroxy-2,7-dimethyloctanol.
Substitution: 6-Chloro-2,7-dimethyloctan-4-one or 6-Bromo-2,7-dimethyloctan-4-one.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-2,7-dimethyloctan-4-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxyl and ketone groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 6-Hydroxy-2,7-dimethyloctan-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions can influence biological pathways and enzyme activities, making it a valuable compound for biochemical studies .
Vergleich Mit ähnlichen Verbindungen
2,7-Dimethyloctan-4-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Hydroxy-2,7-dimethyloctanol: Contains an additional hydroxyl group, altering its chemical and physical properties.
4-Octanone: A simpler ketone without the methyl and hydroxyl substitutions, leading to different reactivity and applications.
Uniqueness: 6-Hydroxy-2,7-dimethyloctan-4-one is unique due to the presence of both hydroxyl and ketone functional groups on a branched octane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
93919-11-0 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
6-hydroxy-2,7-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O2/c1-7(2)5-9(11)6-10(12)8(3)4/h7-8,10,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
DLUOUVXXRXNEQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)CC(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


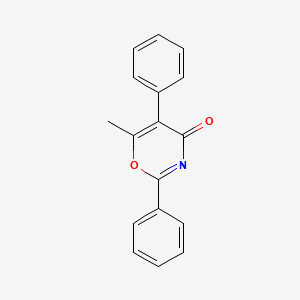
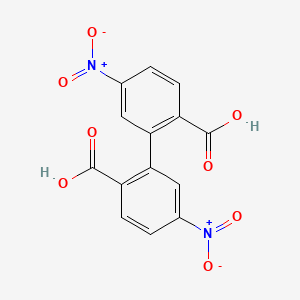

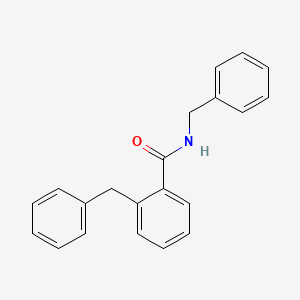
![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
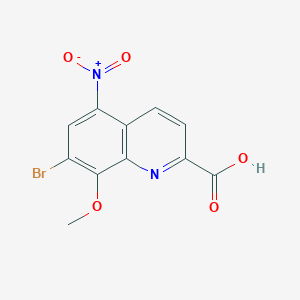

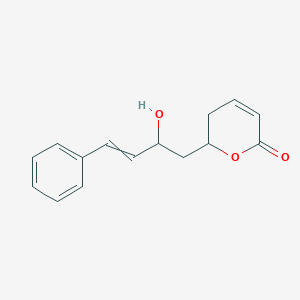
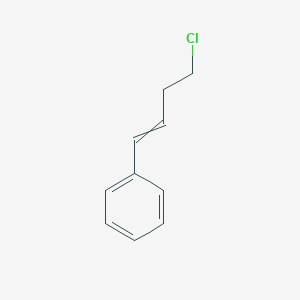
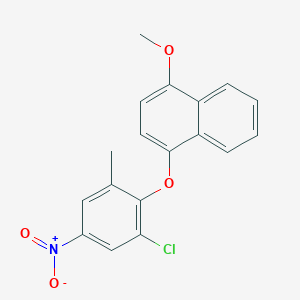
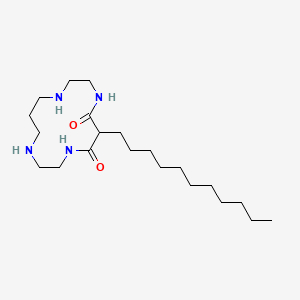
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
